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Introduction

Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile
method for the formation of carbon-nitrogen bonds. This application note provides a detailed
overview of several key techniques for the synthesis of tertiary amines, a crucial functional
group in a vast array of pharmaceuticals, agrochemicals, and functional materials. The
methodologies covered range from classical named reactions to modern catalytic and
photocatalytic approaches, offering a toolkit for chemists to select the most appropriate method
based on substrate scope, functional group tolerance, and reaction conditions.

This document provides detailed experimental protocols for each technique, quantitative data
to facilitate comparison of their efficiencies, and diagrams to illustrate the underlying reaction
pathways and workflows.

Reductive Amination Techniques for Tertiary Amine
Synthesis

The synthesis of tertiary amines via reductive amination typically involves the reaction of a
secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a
reducing agent. The reaction proceeds through the formation of an iminium ion intermediate,
which is then reduced to the corresponding tertiary amine.
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Several classes of methods have been developed, each with its own advantages and
limitations:

o Classical Named Reactions: The Eschweiler-Clarke and Leuckart-Wallach reactions are
long-established methods, often favored for their simplicity and the use of inexpensive
reagents.

» Borohydride Reagents: Mild and selective reducing agents like sodium triacetoxyborohydride
(NaBH(OACc)3) and sodium cyanoborohydride (NaBHsCN) offer broad substrate scope and
functional group tolerance.

e Modern Catalytic Methods: Recent advances have led to the development of highly efficient
catalytic systems, including those based on Brgnsted acids and iridium complexes, which
offer improved atom economy and milder reaction conditions.

 Visible-Light Mediated Synthesis: Photocatalysis has emerged as a powerful tool for organic
synthesis, enabling novel transformations for the construction of complex tertiary amines
under mild conditions.

The following sections provide a detailed examination of these techniques, including their
mechanisms, substrate scope, and experimental protocols.

Classical Named Reactions
Eschweller-Clarke Reaction

The Eschweiler-Clarke reaction is a method for the methylation of secondary amines to tertiary
amines using an excess of formic acid and formaldehyde.[1][2] The reaction is driven by the
formation of carbon dioxide and is known for its high yields and the prevention of over-
alkylation to form quaternary ammonium salts.[1]

Reaction Mechanism:

The reaction proceeds through the formation of an iminium ion from the secondary amine and
formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor.

[3]
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Figure 1: Mechanism of the Eschweiler-Clarke Reaction.

Quantitative Data:
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Secondary
. Carbonyl .
Amine Product Yield (%) Reference
Substrate

Substrate
N,N-

Dibenzylamine Formaldehyde Dibenzylmethyla 90 [3]
mine
N-

Morpholine Formaldehyde Methylmorpholin 100 [4]
e

Various Various N-

secondary Formaldehyde methylated 84-100 [3]

amines tertiary amines

Experimental Protocol:

A representative procedure for the Eschweiler-Clarke reaction is as follows:

» To a round-bottom flask charged with the secondary amine (1.0 eq.), add formic acid (2.0-3.0

eg.) and an aqueous solution of formaldehyde (37%, 2.0-3.0 eq.).

» Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction
progress by TLC or GC-MS.

o After completion, cool the reaction mixture to room temperature and basify with a saturated

agueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.

o Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

» Purify the crude product by distillation or column chromatography to afford the desired

tertiary amine.

Leuckart-Wallach Reaction
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The Leuckart-Wallach reaction is a versatile method for the reductive amination of aldehydes
and ketones using formic acid or its derivatives (e.g., ammonium formate, formamide) as both
the reducing agent and the nitrogen source (in the case of primary or secondary amine
synthesis). For tertiary amine synthesis, a secondary amine is reacted with a carbonyl
compound in the presence of formic acid.[5][6]

Reaction Mechanism:

Similar to the Eschweiler-Clarke reaction, the Leuckart-Wallach reaction proceeds via the
formation of an iminium ion, which is subsequently reduced by formic acid.
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P CO:
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Figure 2: Mechanism of the Leuckart-Wallach Reaction.
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Quantitative Data:

Secondary
. Carbonyl )
Amine Product Yield (%) Reference
Substrate
Substrate
N N-Methyl-N-

N-Methylaniline Benzaldehyde - 85 [1]
benzylaniline
1-

Piperidine Cyclohexanone Cyclohexylpiperi 75 [1]
dine
1-(1-

Pyrrolidine Acetophenone Phenylethyl)pyrr 80 [1]
olidine

Experimental Protocol:

A general procedure for the Leuckart-Wallach reaction is as follows:

 In a round-bottom flask, combine the secondary amine (1.0 eq.), the carbonyl compound
(1.0-1.2 eq.), and formic acid (2.0-5.0 eq.).

o Heat the mixture to 100-160 °C and stir for several hours until the reaction is complete
(monitored by TLC or GC-MS).

e Cool the reaction to room temperature and carefully add a concentrated solution of

hydrochloric acid.

» Heat the mixture at reflux for several hours to hydrolyze any formamide byproducts.

o After cooling, make the solution basic with a concentrated sodium hydroxide solution.

o Extract the product with an appropriate organic solvent, dry the combined organic layers,

and remove the solvent under reduced pressure.

» Purify the tertiary amine by distillation or column chromatography.
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Borohydride Reagents
Sodium Triacetoxyborohydride (NaBH(OACc)s)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly
well-suited for reductive aminations.[7] It is less basic and more sterically hindered than other
borohydrides, which allows for the selective reduction of iminium ions in the presence of
aldehydes and ketones.[7] It is often preferred over sodium cyanoborohydride due to its lower

toxicity.

Workflow:

Add NaBH(OAc)s )—»(sur atroom Iemperalure)—>[ Aqueous workup (e.g., NaHCOs solution) )—»[Extracl with organic solvenD—»[punfy producD—»@
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Figure 3: Experimental Workflow for Reductive Amination using NaBH(OAC)s.

Quantitative Data:
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Secondary
. Carbonyl .
Amine Product Yield (%) Reference
Substrate

Substrate
N-

Dibenzylamine Cyclohexanone Cyclohexyldiben 96 [8]
zylamine
4-

Morpholine Benzaldehyde Benzylmorpholin 95 [8]
e

3 N-Methyl-N-

N-Methylaniline Propanal -~ 88 [8]
propylaniline
1-

Pyrrolidine Acetone Isopropylpyrrolidi 92 9]
ne
1-

Indoline Cyclopentanone Cyclopentylindoli 85 [9]

ne

Experimental Protocol:

A typical procedure for reductive amination using sodium triacetoxyborohydride is as follows:

To a solution of the secondary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in an

anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add

sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature.

Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or

LC-MS.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate in vacuo.

» Purify the residue by column chromatography on silica gel to yield the tertiary amine.

Sodium Cyanoborohydride (NaBHsCN)

Sodium cyanoborohydride is another mild reducing agent that is highly effective for reductive
aminations.[10] It is stable in acidic conditions (pH 3-4), where the reduction of aldehydes and
ketones is slow, but it rapidly reduces iminium ions, which are formed under these conditions.
Caution must be exercised when using NaBHsCN as it can release toxic hydrogen cyanide gas
upon contact with strong acids.[11]

Quantitative Data:

Secondary
. Carbonyl _
Amine Product Yield (%) Reference
Substrate
Substrate
Aniline (in situ N,N-
) Formaldehyde ) N 91
methylation) Dimethylaniline
1-
Piperidine Acetone Isopropylpiperidi 85 [12]
ne
4-
Morpholine Cyclohexanone Cyclohexylmorph 88 [12]
oline
N,N-
Diethylamine Benzaldehyde Diethylbenzylami 92
ne
. N-Ethyl-N-
N-Ethylaniline Propanal . 87 [10]
propylaniline

Experimental Protocol:
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A general protocol for reductive amination with sodium cyanoborohydride is as follows:

Dissolve the secondary amine (1.0 eq.) and the carbonyl compound (1.0-1.1 eqg.) ina
suitable solvent, typically methanol.

o Adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.
e Add sodium cyanoborohydride (1.0-1.5 eq.) in one portion.

« Stir the reaction mixture at room temperature for several hours to overnight, monitoring by
TLC or GC-MS.

o Carefully add an aqueous solution of sodium hydroxide to raise the pH to >10 to decompose
any remaining borohydride.

e Remove the solvent under reduced pressure.
 Partition the residue between water and an organic solvent (e.g., ethyl acetate).
o Separate the organic layer, and extract the aqueous layer with the same solvent.

o Combine the organic extracts, dry over a drying agent, and concentrate to give the crude
product, which can be purified by chromatography or distillation.

Modern Catalytic Methods
Bronsted Acid Catalyzed Reductive Amination

Recent developments have shown that strong Brgnsted acids, such as triflic acid (TfOH), can
efficiently catalyze the direct reductive amination of carbonyl compounds with formamides
(acting as both the amine source and the reductant) to produce tertiary amines. This method
avoids the use of metal catalysts and stoichiometric hydride reagents.

Reaction Scheme:
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Figure 4: Brgnsted Acid Catalyzed Reductive Amination.

Quantitative Data:

Carbonyl . .
Amine Source Catalyst Product Yield (%)
Substrate
) N,N-Dimethyl-2-
DMF TfOH naphthylmethyla 90
Naphthaldehyde ]
mine
N- 1-
Benzaldehyde o TfOH o 85
Formylpiperidine Benzylpiperidine
N,N-
Cyclohexanone DMF TfOH Dimethylcyclohe 78
xylamine
4- N- 4-(4-
Methoxybenzald Formylmorpholin  TfOH Methoxybenzyl) 92
ehyde e morpholine
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Experimental Protocol:
A representative procedure for Brgnsted acid-catalyzed reductive amination is as follows:

» To a stirred solution of the aldehyde or ketone (1.0 mmol) in the formamide (e.g., DMF, 2.0
mL), add triflic acid (5-10 mol%).

o Heat the reaction mixture at 100-120 °C for 12-24 hours.

 After cooling to room temperature, dilute the mixture with water and basify with a saturated
agueous solution of sodium bicarbonate.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography.

Iridium-Catalyzed Reductive Amination

Iridium complexes have emerged as highly effective catalysts for the direct reductive amination
of ketones with secondary amines, particularly for challenging aliphatic substrates.[13][14]
These reactions typically proceed under a hydrogen atmosphere and offer excellent functional
group tolerance.

Logical Relationship:
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Figure 5: Key Components of Iridium-Catalyzed Reductive Amination.

Quantitative Data:

Secondary
. Ketone . -
Amine Ligand Product Yield (%) Reference
Substrate
Substrate
1-
o Cyclohexano )
Pyrrolidine Josiphos A Cyclohexylpy 95 [13]
ne
rrolidine
o 1-(Pentan-2-
Piperidine 2-Pentanone Xantphos o 88 [13]
yl)piperidine
) ) 4-(Pentan-3-
Morpholine 3-Pentanone Josiphos A ) 92 [13]
yl)morpholine
: : N-
Dibenzylamin ]
Acetone Xantphos Isopropyldibe 85 [13]
e
nzylamine
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Experimental Protocol:
A general procedure for iridium-catalyzed direct reductive amination is as follows:

In a glovebox, charge a pressure reactor with the iridium precursor (e.g., [Ir(COD)CI]z, 0.5-1
mol%), the phosphine ligand (e.g., Josiphos A or Xantphos, 1.1-1.2 eq. relative to Ir), the
secondary amine (1.0 eq.), and the ketone (1.2 eq.).

Add an anhydrous solvent (e.g., THF or toluene).

Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 50
bar).

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 16-24
hours.

After cooling and carefully venting the reactor, concentrate the reaction mixture under
reduced pressure.

Purify the residue by column chromatography to afford the tertiary amine.

Visible-Light Mediated Synthesis

Visible-light photocatalysis offers a mild and powerful platform for the synthesis of complex
organic molecules. For tertiary amine synthesis, this approach can be used to generate a-
amino radicals from imines, which can then patrticipate in C-C bond-forming reactions to
construct sterically hindered a-trialkyl-a-tertiary amines.[15]

Experimental Workflow:

Mix secondary amine, ketone, Irradiate with visible light
alkene, and photocatalyst 9 Purify by column
(... Ir(ppy)s) in a (e.g., blue LEDs) at Solvent removal chromatograph
-g., Ir(ppy)s room temperature grapny

degassed solvent

Click to download full resolution via product page

Figure 6: General Workflow for Photocatalytic Tertiary Amine Synthesis.
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Quantitative Data:

Secondary
. Ketone Alkene .
Amine Product Yield (%) Reference
Substrate Substrate
Substrate
2-(1-Ethyl-1-
. _ propyl-2-
Benzylamine 3-Pentanone Acrylonitrile 75 [15]
phenylethyl)a
cetonitrile
Methyl 3-(1-
4- (4-
Cyclopentano  Methyl
Methoxybenz methoxybenz 82 [15]
) ne acrylate
ylamine yl)cyclopentyl
)propanoate
N-(1-
) Cyclohexano Styrylcyclohe
Benzylamine Styrene 68 [15]
ne xyl)benzylami
ne

Experimental Protocol:

A general procedure for the visible-light-mediated synthesis of a-trialkyl-a-tertiary amines is as

follows:

e To an oven-dried vial, add the secondary amine (1.0 eq.), the ketone (1.5 eq.), the alkene

(2.0 eq.), and the photocatalyst (e.g., Ir(ppy)s, 1-2 mol%).

e Add anhydrous and degassed solvent (e.g., acetonitrile or DMF).

» Seal the vial and place it in a photoreactor equipped with a cooling fan.

« Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-

48 hours.

e Upon completion, remove the solvent under reduced pressure.
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 Purify the crude product by flash column chromatography on silica gel to obtain the desired
tertiary amine.

Conclusion

The synthesis of tertiary amines via reductive amination is a highly versatile and widely
employed transformation in organic chemistry. This application note has detailed several key
techniques, from classical methods to modern catalytic and photocatalytic approaches. The
choice of method will depend on the specific requirements of the synthesis, including the
nature of the substrates, the presence of other functional groups, and considerations of cost,
safety, and environmental impact. The provided protocols and quantitative data serve as a
practical guide for researchers to select and implement the most suitable reductive amination
strategy for their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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